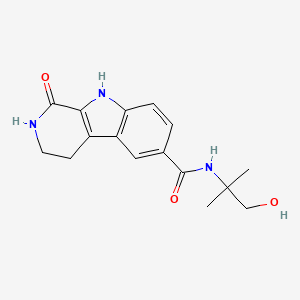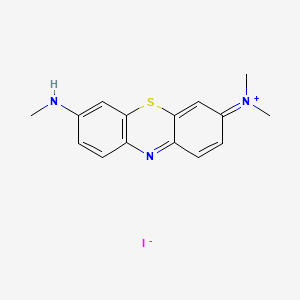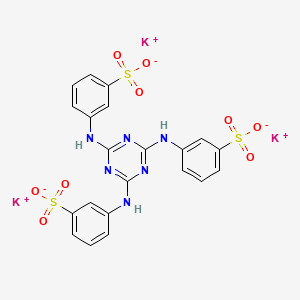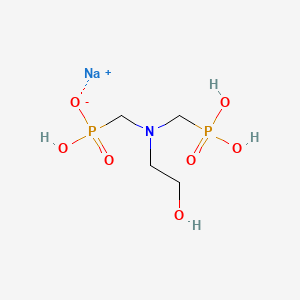
Sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C4H12NNaO7P2. It is known for its unique structure, which includes a bisphosphonate group linked to an imino-bis(methylene) moiety. This compound is used in various scientific and industrial applications due to its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-hydroxyethylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Reaction of 2-hydroxyethylamine with formaldehyde to form a Schiff base.
Step 2: Addition of phosphorous acid to the Schiff base to form the bisphosphonate compound.
Step 3: Neutralization with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced under specific conditions to yield lower oxidation state phosphorus compounds.
Substitution: The bisphosphonate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various phosphonate esters .
Aplicaciones Científicas De Investigación
Sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential role in inhibiting enzymes that require phosphate groups, such as certain kinases.
Medicine: Explored for its potential use in treating bone diseases due to its ability to bind to calcium ions.
Mecanismo De Acción
The mechanism of action of sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves its ability to chelate metal ions, particularly calcium. This chelation disrupts the normal function of enzymes and other proteins that require metal ions for their activity. The compound can also inhibit the formation of hydroxyapatite, a key component of bone, making it useful in treating bone resorption disorders .
Comparación Con Compuestos Similares
Similar Compounds
Sodium etidronate: Another bisphosphonate compound used in the treatment of bone diseases.
Sodium alendronate: A bisphosphonate used to prevent bone loss.
Sodium risedronate: Known for its use in treating osteoporosis.
Uniqueness
Sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
84215-53-2 |
|---|---|
Fórmula molecular |
C4H12NNaO7P2 |
Peso molecular |
271.08 g/mol |
Nombre IUPAC |
sodium;hydroxy-[[2-hydroxyethyl(phosphonomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C4H13NO7P2.Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);/q;+1/p-1 |
Clave InChI |
TZMFSKGQNJCLEU-UHFFFAOYSA-M |
SMILES canónico |
C(CO)N(CP(=O)(O)O)CP(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



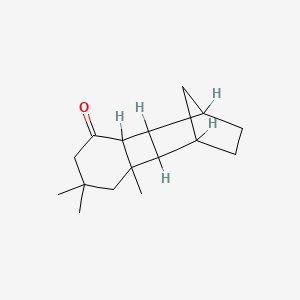
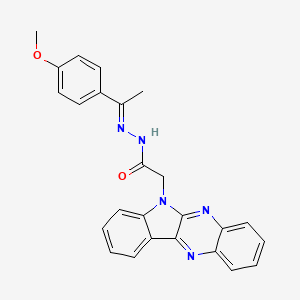
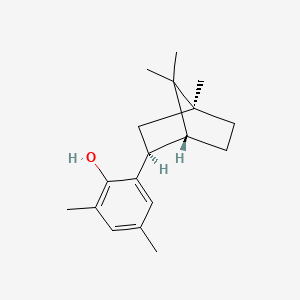


![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
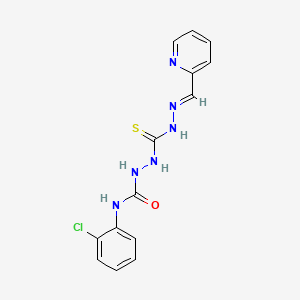
![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
